

# 2-Methyl-3-nitrobenzotrifluoride molecular structure and formula

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## Compound of Interest

Compound Name: 2-Methyl-3-nitrobenzotrifluoride

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## An In-depth Technical Guide to 2-Methyl-3-nitrobenzotrifluoride

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of **2-Methyl-3-nitrobenzotrifluoride**, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and materials science.

## Molecular Structure and Formula

**2-Methyl-3-nitrobenzotrifluoride** is an aromatic organic compound. Its structure consists of a benzene ring substituted with a methyl group, a nitro group, and a trifluoromethyl group at positions 2, 3, and 1, respectively.

Molecular Formula: C<sub>8</sub>H<sub>6</sub>F<sub>3</sub>NO<sub>2</sub>[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Molecular Weight: Approximately 205.13 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#)

IUPAC Name: 2-methyl-1-nitro-3-(trifluoromethyl)benzene[\[1\]](#)[\[4\]](#)

CAS Number: 6656-49-1[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Synonyms: 2-Nitro-6-(trifluoromethyl)toluene[\[2\]](#)[\[4\]](#)

## Physicochemical Properties

**2-Methyl-3-nitrobenzotrifluoride** is a light yellow to orange clear liquid at room temperature. [2] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
Appearance	Light yellow to yellow to orange clear liquid	[2]
Boiling Point	86 °C at 10 mmHg	[2][3][4]
Density	1.40 g/cm <sup>3</sup>	[2][3][4]
Refractive Index	n <sub>20D</sub> 1.48 or 1.4780	[2][3][4]
Flash Point	>100°C	[3][4]
Solubility	Soluble in organic solvents	
Storage Temperature	Room Temperature, sealed in dry conditions	[3]

## Synthesis Protocols

The synthesis of **2-Methyl-3-nitrobenzotrifluoride** can be achieved through multiple routes. The most common methods involve the nitration of a substituted benzotrifluoride.

### Synthesis via Methylation of 3-Nitrobenzotrifluoride

This method involves a two-step process starting from benzotrifluoride.[1][6]

Step 1: Nitration of Benzotrifluoride Benzotrifluoride is nitrated to form 3-nitrobenzotrifluoride.

- Reactants: Benzotrifluoride, concentrated nitric acid, concentrated sulfuric acid.
- Procedure: A mixture of concentrated nitric and sulfuric acids is added to benzotrifluoride. The reaction is typically carried out at a controlled temperature.
- Work-up: The reaction mixture is poured onto ice, and the organic layer containing 3-nitrobenzotrifluoride is separated.

Step 2: Methylation of 3-Nitrobenzotrifluoride The resulting 3-nitrobenzotrifluoride is then methylated to yield **2-Methyl-3-nitrobenzotrifluoride**.

- Reactants: 3-Nitrobenzotrifluoride, dimethyloxosulfonium methylide.
- Solvent: Aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
- Procedure: 3-Nitrobenzotrifluoride is reacted with dimethyloxosulfonium methylide in an inert atmosphere.
- Purification: The final product is purified by distillation under reduced pressure or recrystallization.[\[1\]](#)[\[6\]](#)

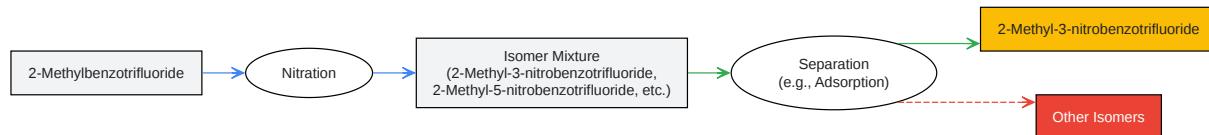


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Caption: Synthesis of **2-Methyl-3-nitrobenzotrifluoride** from Benzotrifluoride.

## Synthesis via Nitration of 2-Methylbenzotrifluoride

An alternative synthesis route involves the direct nitration of 2-methylbenzotrifluoride. However, this method results in a mixture of isomers, including 2-methyl-5-nitrobenzotrifluoride, which has a boiling point very close to the desired product, making purification by distillation challenging.[\[7\]](#) Separation of the isomers can be achieved using techniques like adsorption with Y-type faujasite zeolite.[\[7\]](#)



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Caption: Synthesis of **2-Methyl-3-nitrobenzotrifluoride** via Nitration of 2-Methylbenzotrifluoride.

## Reactivity and Applications

The presence of both the electron-withdrawing trifluoromethyl and nitro groups enhances the reactivity of **2-Methyl-3-nitrobenzotrifluoride**, making it a valuable intermediate in organic synthesis.<sup>[1][2]</sup> It readily participates in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.<sup>[2]</sup>

Its primary applications are in the following sectors:

- Pharmaceuticals: It serves as a crucial building block in the synthesis of various biologically active compounds and drug candidates.<sup>[1][2][6]</sup> The compound is an essential intermediate in the preparation of anti-inflammatory and analgesic agents.<sup>[6]</sup>
- Agrochemicals: It is utilized in the formulation of pesticides and herbicides due to its reactivity, which allows for the creation of stable and effective derivatives.<sup>[1][2][7]</sup>
- Material Science: The unique electronic properties imparted by the fluorine atoms make it a candidate for the development of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).<sup>[1]</sup>

## Safety and Handling

**2-Methyl-3-nitrobenzotrifluoride** is classified as a hazardous chemical and should be handled with appropriate safety precautions.

- Hazards: It is toxic if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation.<sup>[1][8][9]</sup>
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound.
- Storage: Store in a well-ventilated place. Keep the container tightly closed and sealed in a dry environment.<sup>[3]</sup>

## Spectroscopic Data

While specific, detailed spectra are not provided in the searched literature, typical characterization would involve NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F), IR, and mass spectrometry to confirm the structure and purity of **2-Methyl-3-nitrobenzotrifluoride**. The expected chemical shifts in <sup>19</sup>F NMR would be a singlet, and the <sup>1</sup>H and <sup>13</sup>C NMR spectra would correspond to the substituted benzene ring structure.

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